Ki Comparison: FK706 Exhibits ~48-Fold Tighter Binding Than Sivelestat for Human Neutrophil Elastase
FK706 inhibits human neutrophil elastase via a slow-binding, competitive mechanism with a Ki of 4.2 nM [1]. In contrast, the clinically approved comparator Sivelestat (ONO-5046) exhibits a Ki of 200 nM against the same enzyme [2]. This represents a 47.6-fold greater binding affinity for FK706. Notably, the IC50 values differ less dramatically (FK706: 83 nM vs. Sivelestat: 44 nM), underscoring that the slow-binding kinetics—not merely equilibrium potency—define FK706's mechanistic profile.
| Evidence Dimension | Inhibition constant (Ki) for human neutrophil elastase |
|---|---|
| Target Compound Data | 4.2 nM (slow-binding, competitive) |
| Comparator Or Baseline | Sivelestat (ONO-5046): 200 nM |
| Quantified Difference | 47.6-fold lower Ki (tighter binding) |
| Conditions | Human neutrophil elastase, synthetic substrate assay |
Why This Matters
The 48-fold difference in Ki distinguishes FK706's target engagement kinetics from the most clinically established HNE inhibitor, directly impacting dose-response design and washout experiments.
- [1] Shinguh Y, Yamazaki A, Inamura N, et al. Biochemical and pharmacological characterization of FK706, a novel elastase inhibitor. Eur J Pharmacol. 1997;337(1):63-71. Ki = 4.2 nM. View Source
- [2] Sivelestat (ONO-5046) Technical Datasheet. GlpBio. IC50 = 44 nM, Ki = 200 nM. View Source
